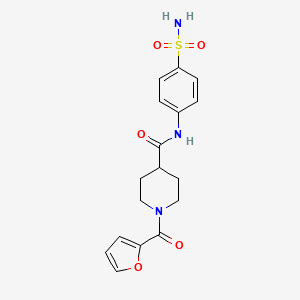
N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide
Vue d'ensemble
Description
“N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide” is a compound with the molecular formula C11H11N3OS . It has a molecular weight of 233.29 g/mol . The compound is also known by other names such as MLS000029132, N-(5-Benzyl-[1,3,4]thiadiazol-2-yl)-acetamide, CHEMBL1350844, and AKOS001359097 .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . The structures of these compounds were confirmed by elemental analyses, IR, 1H NMR, 13C NMR, and MS spectral data .Molecular Structure Analysis
The compound has a 5-membered thiadiazole ring containing one sulfur and two nitrogen atoms . The InChI string of the compound is InChI=1S/C11H11N3OS/c1-8(15)12-11-14-13-10(16-11)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15) .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 83.1 Ų and a complexity of 243 . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 3 .Applications De Recherche Scientifique
Synthesis and Catalysis : A study by Yu et al. (2014) reported the synthesis of novel derivatives of N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide using carbodiimide condensation, highlighting a convenient and fast method for creating these compounds, which could have implications in medicinal chemistry and drug development (Yu et al., 2014).
Antibacterial and Antiviral Activities : Tang et al. (2019) designed and synthesized benzothiazole derivatives containing a 1,3,4-thiadiazole moiety, which showed promising antibacterial and antiviral activities. This suggests their potential as molecular templates for developing new antiviral and antibacterial agents (Tang et al., 2019).
Crystal Structure Analysis : Ismailova et al. (2014) synthesized a specific compound, N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, and analyzed its crystal structure. This type of analysis is crucial for understanding the molecular geometry and potential interactions of these compounds (Ismailova et al., 2014).
Anticholinesterase Activity and Cytotoxicity : Altıntop et al. (2012) synthesized amide derivatives and investigated their potential anticholinesterase properties. This study indicates the potential of these compounds in treating diseases related to cholinesterase inhibition, like Alzheimer's (Altıntop et al., 2012).
Anticancer Screening : Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which were evaluated for cytotoxic activities against various cancer cell lines, indicating potential in cancer treatment (Abu-Melha, 2021).
Evaluation as Anticancer Agents : Çevik et al. (2020) investigated new N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide derivatives for their anticancer activities, demonstrating promising results against specific cancer cell lines (Çevik et al., 2020).
Anticonvulsant Evaluation : Siddiqui et al. (2013) synthesized benzothiazole-1,3,4-thiadiazole conjugates and evaluated them for anticonvulsant activity, showing promising results and indicating potential for treating epilepsy (Siddiqui et al., 2013).
Analgesic Activity : Kaplancıklı et al. (2012) synthesized acetamide derivatives and investigated their potential analgesic activities, highlighting the potential of these compounds in pain management (Kaplancıklı et al., 2012).
Orientations Futures
Thiadiazole derivatives, including “N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide”, have shown promise in various areas of medicinal chemistry . They have been studied for their potential as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . Future research may focus on further exploring the pharmacological properties of these compounds and developing more effective therapeutic strategies .
Propriétés
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-8(15)12-11-14-13-10(16-11)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANBJAROYDJXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-hydroxycyclohexyl)methyl]-5-methylthiophene-2-sulfonamide](/img/structure/B7595556.png)

![3-[1-(3-Hydroxybutylamino)ethyl]benzenesulfonamide](/img/structure/B7595566.png)
![3-[(4-Chloro-2-methylphenyl)sulfonylamino]oxolane-3-carboxylic acid](/img/structure/B7595573.png)
![3-[[2-(4-Fluorophenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595584.png)
![1-Cyclopentyl-4-[[1-(2-phenylethyl)tetrazol-5-yl]methyl]piperazine](/img/structure/B7595594.png)
![Methyl 4-[(3-fluoropyridine-4-carbonyl)amino]benzoate](/img/structure/B7595602.png)
![N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide](/img/structure/B7595629.png)



![Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one](/img/structure/B7595670.png)

